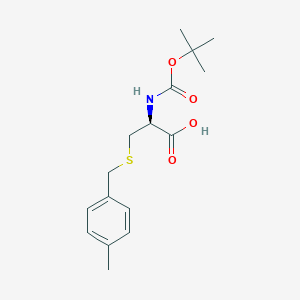

trans-1-(Benzyloxycarbonyl-amino)-cyclohexyl-2-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

trans-1-(Benzyloxycarbonyl-amino)-cyclohexyl-2-carboxylic acid: is a compound of interest in various fields of chemistry and biology. This compound features a cyclohexane ring substituted with a benzyloxycarbonyl-amino group and a carboxylic acid group, making it a versatile molecule for synthetic and analytical applications.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of trans-1-(Benzyloxycarbonyl-amino)-cyclohexyl-2-carboxylic acid typically involves the protection of amino groups and the introduction of carboxylic acid functionalities. One common method includes the reaction of cyclohexylamine with benzyloxycarbonyl chloride to form the benzyloxycarbonyl-protected amine. This intermediate is then subjected to carboxylation reactions to introduce the carboxylic acid group .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar protection and carboxylation strategies. The reaction conditions are optimized for yield and purity, with careful control of temperature, pH, and reaction time to ensure the desired product is obtained efficiently .

化学反応の分析

Anhydride Formation

The carboxylic acid group undergoes mixed anhydride formation with reactive acid derivatives (e.g., acid chlorides) in the presence of a base. This reaction is critical for peptide bond formation and functional group activation.

Key Reaction Conditions:

Example Reaction:

Z-1,2-trans-ACHC-OH reacts with isovaleroyl chloride in toluene/triethylamine to form a mixed anhydride, which subsequently couples with amino acid esters (e.g., glycine ethyl ester) to yield peptide intermediates .

Deprotection and Subsequent Functionalization

The Cbz group is cleaved under hydrogenation or acidic conditions, exposing the free amine for further derivatization.

Deprotection Pathways:

- Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) removes the Cbz group, yielding trans-1-amino-cyclohexyl-2-carboxylic acid .

- Acid Hydrolysis : Strong acids (e.g., HCl in dioxane) cleave tert-butoxycarbonyl (Boc) analogs, though Cbz is typically stable under mild acidic conditions .

Post-Deprotection Reactivity:

The liberated amine reacts with electrophiles like 4-cyanobenzoyl chloride to form amides. Subsequent treatment with hydroxylamine hydrochloride yields hydroxamic acid derivatives, as demonstrated in the synthesis of ethyl [Z]-(S)-[[1-[2-[[4-(amino-hydroximino-methyl)-benzoyl]amino]-1-oxopropyl]-4-piperidinyl]oxy]acetate .

Decarboxylative Coupling Reactions

Under photoredox conditions, the carboxylic acid group undergoes oxidative decarboxylation to generate alkyl radicals, enabling C–C bond formation.

Photoredox Protocol :

| Parameter | Details |

|---|---|

| Catalyst | Ir[dF(CF₃)ppy]₂(dtbbpy)⁺ |

| Base | K₂HPO₄ or CsF |

| Light Source | Visible light (e.g., 34 W household bulb) |

| Yield | 57% (for γ-amino acid product with 1–1.5:1 diastereomer ratio) |

Example :

Z-1,2-trans-ACHC-OH couples with 2-benzylacrylic acid via decarboxylative radical cross-coupling to form γ-amino acids, retaining stereochemical integrity at the cyclohexane core .

Reaction Profile :

| Component | Role |

|---|---|

| Amine | Primary/secondary amines |

| Ketone | Cyclic ketones (e.g., cyclohexanone) |

| Isocyanide | tert-Butyl isocyanide |

| Solvent | Methanol or ethanol |

Outcome :

Z-1,2-trans-ACHC-OH forms 2,4-trans-configured pipecolic amides with >90% diastereoselectivity, driven by chair-conformation transition states .

Photoredox Alkenylation

The carboxylic acid undergoes decarboxylative alkenylation with vinyl sulfones or nitriles under oxidative conditions.

Conditions :

| Parameter | Details |

|---|---|

| Catalyst | 1,4-Dicyanoanthracene (DCA) |

| Oxidant | Persulfate (e.g., K₂S₂O₈) |

| Substrate | Vinyl sulfones or acrylonitriles |

Product :

Alkenylated derivatives retain the cyclohexane scaffold, enabling applications in bioactive molecule synthesis .

科学的研究の応用

Medicinal Chemistry

Anticancer Applications

The compound has been investigated for its role as a prodrug in targeting the L-type amino acid transporter 1 (LAT1), which is crucial for transporting essential amino acids across the blood-brain barrier. LAT1 is often upregulated in various tumors, making it a target for drug delivery systems designed to enhance the efficacy of anticancer therapies .

Table 1: LAT1 Targeting Compounds

Synthesis of Bioactive Molecules

The compound serves as a valuable intermediate in the synthesis of various bioactive molecules. Its carboxylic acid functional group allows it to participate in conjugate addition reactions, facilitating the construction of complex structures such as γ-amino acids from α-amino acids .

Case Study: Synthesis Protocols

Recent studies have demonstrated that this compound can be utilized in photoredox catalysis to create diverse amine derivatives with high yields. For instance, a study highlighted the successful transformation of this compound into benzylic amines through radical coupling reactions, showcasing its versatility in synthetic organic chemistry .

Polymer Chemistry

The compound's structural characteristics make it suitable for incorporation into polymer systems, particularly nylon-3 polymers (poly-β-peptides). These polymers exhibit selective toxicity towards pathogens such as Candida albicans, indicating potential applications in antifungal treatments .

Table 2: Polymer Applications

Agricultural Chemistry

Emerging research suggests that derivatives of cyclohexyl carboxylic acids may serve as effective inhibitors of ethylene biosynthesis in plants. This property could lead to advancements in agricultural practices by enhancing crop resilience and yield through regulated growth processes .

Case Study: Ethylene Inhibition

In silico studies have indicated that compounds similar to this compound can inhibit the enzyme 1-aminocyclopropane-1-carboxylate oxidase (ACO), which is pivotal in ethylene production. The binding affinities and interactions were assessed using molecular docking techniques, revealing promising results for further development .

作用機序

The mechanism of action of trans-1-(Benzyloxycarbonyl-amino)-cyclohexyl-2-carboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can protect amino groups during chemical reactions, preventing unwanted side reactions. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s reactivity and binding properties .

類似化合物との比較

trans-1-(Benzyloxycarbonyl-amino)-4-aminomethylcyclohexane hydrochloride: This compound shares the benzyloxycarbonyl-amino group but differs in the position and type of additional substituents.

trans-1-(Benzyloxycarbonyl-amino)-cyclohexyl-3-carboxylic acid: Similar structure but with the carboxylic acid group at a different position on the cyclohexane ring.

Uniqueness: The unique combination of the benzyloxycarbonyl-amino group and the carboxylic acid group in trans-1-(Benzyloxycarbonyl-amino)-cyclohexyl-2-carboxylic acid provides distinct reactivity and versatility in chemical synthesis. Its ability to undergo various chemical reactions and serve as a building block for complex molecules highlights its importance in research and industry .

生物活性

Trans-1-(Benzyloxycarbonyl-amino)-cyclohexyl-2-carboxylic acid is an amino acid derivative that has garnered interest due to its potential biological activities, particularly in pharmacological applications. This compound is characterized by its unique structural features, which may confer specific biological properties. In this article, we will explore the biological activity of this compound through a detailed review of existing literature, including synthesis methods, structure-activity relationships (SAR), and case studies.

The synthesis of this compound typically involves the protection of the amino group followed by cyclization and carboxylation. Several methods have been reported for synthesizing similar amino acid derivatives, often utilizing enzymatic transformations or chemical coupling strategies to achieve desired yields and purities .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of amino acid derivatives, including this compound. Amino acids and their derivatives can serve as inhibitors of various bacterial enzymes, contributing to their antimicrobial activity. For instance, β-haloalanine derivatives have shown significant inhibitory effects on alanine racemase, an enzyme critical for bacterial cell wall synthesis . The mechanism of action often involves the formation of stable enzyme-inhibitor complexes, leading to bacterial cell death.

Anticonvulsant Activity

The structure-activity relationship (SAR) studies indicate that modifications at specific sites on amino acid structures can influence their anticonvulsant properties. Similar compounds have been shown to interact selectively with sodium channels in neurons, enhancing slow inactivation without affecting fast inactivation . This modulation of ion channel activity is crucial for developing new anticonvulsant drugs.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various amino acid derivatives against Staphylococcus aureus and Escherichia coli. Compounds similar to this compound exhibited zones of inhibition ranging from 9 to 20 mm, with minimum inhibitory concentration (MIC) values between 6 to 12.5 µg/mL . This suggests that modifications in the amino acid structure can significantly enhance antimicrobial activity.

Case Study 2: Anticonvulsant Properties

A related investigation focused on the anticonvulsant properties of structurally similar compounds. The study demonstrated that certain substitutions at the 3-oxy site of related amino acids led to pronounced seizure protection in rodent models . These findings underscore the importance of structural modifications in enhancing pharmacological efficacy.

Data Summary

特性

IUPAC Name |

(1S,2S)-2-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4/c17-14(18)12-8-4-5-9-13(12)16-15(19)20-10-11-6-2-1-3-7-11/h1-3,6-7,12-13H,4-5,8-10H2,(H,16,19)(H,17,18)/t12-,13-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPJMLWMATNCSIS-STQMWFEESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C(=O)O)NC(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@@H]([C@H](C1)C(=O)O)NC(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。